molecular formula C11H16N2O2 B183889 2-amino-N-(3-methoxypropyl)benzamide CAS No. 30481-59-5

2-amino-N-(3-methoxypropyl)benzamide

Cat. No.: B183889
CAS No.: 30481-59-5
M. Wt: 208.26 g/mol
InChI Key: ONMUFCYXDRTHMK-UHFFFAOYSA-N
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Description

2-Amino-N-(3-methoxypropyl)benzamide is a chemical compound with the CAS Number: 30481-59-5. It has a molecular weight of 208.26 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O2/c1-15-8-4-7-13-11(14)9-5-2-3-6-10(9)12/h2-3,5-6H,4,7-8,12H2,1H3,(H,13,14) . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Neuroleptic Activity

  • Synthesis and Activity of Benzamides : Benzamides, including those similar to 2-amino-N-(3-methoxypropyl)benzamide, have been synthesized and evaluated for their potential as neuroleptics. These compounds were studied for their inhibitory effects on stereotypic behavior in rats, indicating a potential role in the treatment of psychosis (Iwanami et al., 1981).

Inhibitors of Poly(ADP-ribose) Synthetase

  • Novel Inhibitors of Poly(ADP-ribose) Synthetase : Certain benzamides have been identified as inhibitors of poly(ADP-ribose) synthetase, an enzyme involved in DNA repair and cell death. This suggests potential applications in cancer research and therapy (Purnell & Whish, 1980).

Antioxidant Activity

  • Electrochemical Oxidation of Amino-Substituted Benzamides : Research on the electrochemical oxidation of amino-substituted benzamides, similar in structure to this compound, shows their capacity as antioxidants. This opens up potential uses in the study and management of oxidative stress-related diseases (Jovanović et al., 2020).

Antimicrobial and Antioxidant Activities

  • Benzamides from Endophytic Streptomyces : A study on compounds isolated from endophytic Streptomyces, including a new benzamide, revealed antimicrobial and antioxidant activities. This indicates potential applications in the development of new antibiotics or antioxidants (Yang et al., 2015).

Synthesis and Antispasmodic Properties

  • Synthesis of Benzamides and Their Properties : Research on benzamides, including derivatives of this compound, focuses on their antispasmodic and antihypoxic properties, suggesting potential therapeutic applications in conditions involving spasms or oxygen deprivation (Bakibaev et al., 1994).

Gastroprokinetic Activity

  • Gastroprokinetic Activity of Benzamide Derivatives : Certain benzamide derivatives have been synthesized and evaluated for gastroprokinetic activity, indicating potential use in treating gastrointestinal motility disorders (Kato et al., 1995).

Safety and Hazards

The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It’s important to handle 2-amino-N-(3-methoxypropyl)benzamide with appropriate safety precautions to avoid exposure.

Properties

IUPAC Name

2-amino-N-(3-methoxypropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-15-8-4-7-13-11(14)9-5-2-3-6-10(9)12/h2-3,5-6H,4,7-8,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMUFCYXDRTHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475269
Record name 2-amino-N-(3-methoxypropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30481-59-5
Record name 2-amino-N-(3-methoxypropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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